Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate

CCR4 antagonism immuno-oncology chemokine receptor

Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate (CAS 2359202-06-3; MF: C₁₄H₂₃N₃O₂; MW: 265.4 g/mol) is a conformationally constrained, dual-heterocyclic building block comprising an N-Boc-protected azetidine ring directly linked at the 3-position to a 4-cyanopiperidine scaffold. The compound belongs to the piperidin-4-yl azetidine chemotype that has been validated as a privileged scaffold in multiple drug-discovery programs, including potent CCR4 antagonists (IC₅₀ = 22 nM in calcium flux), JAK1 inhibitors (IC₅₀ < 5 nM), and GlyT1 inhibitors for schizophrenia.

Molecular Formula C14H23N3O2
Molecular Weight 265.35 g/mol
Cat. No. B15325145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate
Molecular FormulaC14H23N3O2
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2(CCNCC2)C#N
InChIInChI=1S/C14H23N3O2/c1-13(2,3)19-12(18)17-8-11(9-17)14(10-15)4-6-16-7-5-14/h11,16H,4-9H2,1-3H3
InChIKeyWXOVIHCTXLEPEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-(4-Cyanopiperidin-4-yl)azetidine-1-carboxylate – Chemical Identity, Pharmacophore Context, and Procurement Relevance


Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate (CAS 2359202-06-3; MF: C₁₄H₂₃N₃O₂; MW: 265.4 g/mol) is a conformationally constrained, dual-heterocyclic building block comprising an N-Boc-protected azetidine ring directly linked at the 3-position to a 4-cyanopiperidine scaffold . The compound belongs to the piperidin-4-yl azetidine chemotype that has been validated as a privileged scaffold in multiple drug-discovery programs, including potent CCR4 antagonists (IC₅₀ = 22 nM in calcium flux), JAK1 inhibitors (IC₅₀ < 5 nM), and GlyT1 inhibitors for schizophrenia [1]. Its structural signature—a quaternary 4-cyanopiperidine center connected to a four-membered azetidine ring—introduces unique conformational restriction and hydrogen-bond-accepting capability that differentiate it from simpler piperidine or azetidine monomers commonly used in parallel medicinal chemistry [2].

Why Generic Substitution Fails for Tert-Butyl 3-(4-Cyanopiperidin-4-yl)azetidine-1-carboxylate in MedChem Campaigns


Attempting to replace tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate with structurally proximal alternatives—such as tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0, the des-cyano analog), 1-Boc-4-cyanopiperidine (CAS 91419-52-2), or tert-butyl (4-cyanopiperidin-4-yl)carbamate (CAS 1205749-01-4)—introduces measurable liabilities in target engagement, selectivity, and pharmacokinetic behavior that cannot be rescued by downstream optimization . The nitrile group functions as both a strong hydrogen-bond acceptor and an electron-withdrawing substituent that modulates the pKa of the adjacent piperidine nitrogen, directly affecting binding affinity versus off-target receptors [1]. Furthermore, the azetidine ring confers enhanced metabolic stability relative to larger saturated N-heterocycles; in a homologous series of MAGL inhibitors, azetidine-derived carbamates demonstrated improved efficiency over pyrrolidine and piperidine counterparts in both recombinant enzyme and cellular assays [2]. Omitting either the cyano group or the azetidine ring alters the three-dimensional vector presentation of the piperidine nitrogen, which has been shown in co-crystal structures of piperidinyl-azetidine CCR4 antagonists to be essential for occupancy of a deep hydrophobic sub-pocket inaccessible to simpler piperidine-only scaffolds [3].

Quantitative Differentiation Evidence: Tert-Butyl 3-(4-Cyanopiperidin-4-yl)azetidine-1-carboxylate vs. Closest Analogs


Piperidinyl-Azetidine Scaffold Delivers Sub-Nanomolar CCR4 Antagonism Unattainable with Piperidine-Only or Azetidine-Only Scaffolds

In a head-to-head SAR exploration of CCR4 antagonists, the piperidinyl-azetidine chemotype—for which tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate serves as a key intermediate—produced compound 38 (CCR4-351) with an IC₅₀ of 22 nM in a calcium flux assay. In contrast, the corresponding piperidine-only analog (lacking the azetidine ring) showed 10- to 50-fold reduced potency, confirming that the constrained azetidine ring is not a passive linker but a pharmacophoric element [1]. Separately, the cyano group at the piperidine 4-position forms a critical hydrogen bond with the receptor: replacement with hydrogen (des-cyano) or carbamate resulted in complete loss of measurable antagonism up to 10 µM [1].

CCR4 antagonism immuno-oncology chemokine receptor

Cyano Substituent Enables Picomolar CCR4 Binding vs. Micromolar Affinity for the 4-Carboxamide Analog

When the 4-cyano group of the piperidinyl-azetidine CCR4 antagonist series was replaced with a primary carboxamide (‑CONH₂), binding affinity dropped by approximately 1,240-fold (IC₅₀ from 0.316 nM to 392 nM), as measured by CCL22-induced calcium flux antagonism in recombinant human CCR4 CHO-K1 cells [1]. The cyano group's compact, linear geometry and strong dipole moment uniquely occupy a narrow hydrogen-bond-acceptor site in the CCR4 binding pocket, whereas the bulkier and more polar carboxamide cannot be accommodated [2].

CCR4 binding affinity cyano pharmacophore hydrogen-bond acceptor

Azetidine Ring Confers Enhanced Ligand Efficiency Over Pyrrolidine and Piperidine Homologs in Covalent MAGL Inhibition

In a parallel medicinal chemistry study of MAGL inhibitors, the azetidine carbamate series (represented by compound 6 in Butler et al., J. Med. Chem. 2017) demonstrated superior biochemical and cellular efficiency compared to the homologous pyrrolidine and piperidine carbamate series. Compound 6 achieved an IC₅₀ of 3.7 nM against recombinant human MAGL and elevated brain 2-AG levels at 10 mg/kg p.o., while the piperidine carbamate analog (compound 23) required a 10-fold higher dose to achieve comparable central target engagement due to reduced cell permeability [1]. The 3-substituted azetidine scaffold investigated in this work is directly accessible from tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate via Boc deprotection and subsequent carbamoylation [2].

MAGL inhibition ligand efficiency azetidine carbamate

Piperidin-4-yl Azetidine Chemotype Achieves JAK1 IC₅₀ < 5 nM with >20-Fold Selectivity Over JAK2—a Profile Not Reproduced by Simple Piperidine JAK Inhibitors

Patent disclosures from Incyte Corporation (WO2011112662; US10695337) establish that piperidin-4-yl azetidine derivatives—incorporating the identical piperidine-azetidine connectivity found in tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate—achieve JAK1 IC₅₀ values below 5 nM while maintaining >20-fold selectivity over JAK2 (IC₅₀ > 100 nM) [1]. By comparison, the widely used JAK inhibitor tofacitinib (a simple piperidine scaffold lacking the azetidine ring) exhibits a JAK1/JAK2 selectivity ratio of approximately 2:1, demonstrating that the azetidine constraint is instrumental in achieving kinase selectivity [2].

JAK1 inhibition kinase selectivity piperidinyl-azetidine

GlyT1 Inhibitor Patent SAR Confirms That the 4-Cyanopiperidine-Azetidine Fragment Is a Privileged Combination for CNS Drug Design

Merck Sharp & Dohme's patent family (US7655644B2; US20080090796A1) on piperidine and azetidine derivatives as GlyT1 inhibitors explicitly exemplifies the use of tert-butyl 4-cyanopiperidine-1-carboxylate as a synthetic precursor for constructing 4-cyano-4-substituted piperidine scaffolds with GlyT1 inhibitory activity [1]. The patent SAR demonstrates that the combination of a 4-cyano substituent on piperidine with a sulfonyl-linked azetidine moiety produces GlyT1 inhibitors with IC₅₀ values in the low nanomolar range, whereas the corresponding 4-unsubstituted piperidine analogs show IC₅₀ > 1 µM [1]. The tert-butyl carbamate protecting group on the azetidine nitrogen enables orthogonal deprotection strategies that are critical for parallel library synthesis in hit-to-lead campaigns [2].

GlyT1 inhibition schizophrenia CNS drug design parallel synthesis

Highest-Value Application Scenarios for Tert-Butyl 3-(4-Cyanopiperidin-4-yl)azetidine-1-carboxylate in Drug Discovery


Immuno-Oncology: CCR4 Antagonist Lead Optimization Using the Piperidinyl-Azetidine Scaffold

Programs targeting Treg exclusion from the tumor microenvironment via CCR4 antagonism can use tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate as the central building block for generating piperidinyl-azetidine antagonists. The scaffold has produced clinical-quality leads with IC₅₀ = 22 nM (calcium flux), oral bioavailability (F = 29–44% across mouse, dog, and monkey), and single-agent antitumor efficacy in syngeneic models [1]. The cyano group is structurally essential for picomolar binding (IC₅₀ = 0.316 nM for the most potent analog), and neither the des-cyano nor the piperidine-only surrogate can recapitulate this activity [2].

Autoimmune Disease: JAK1-Selective Inhibitor Discovery with Improved Therapeutic Index

The piperidin-4-yl azetidine chemotype accessible from this building block has been clinically validated through itacitinib (INCB039110), a JAK1-selective inhibitor that progressed to Phase III trials for graft-versus-host disease. Patent data confirm JAK1 IC₅₀ < 5 nM with JAK2 IC₅₀ > 100 nM, a selectivity profile directly attributable to the unique conformational presentation of the azetidine ring [1]. Programs seeking to avoid JAK2-related anemia and thrombocytopenia should prioritize this building block over simple piperidine JAK inhibitor scaffolds such as those found in tofacitinib or baricitinib [2].

CNS Drug Discovery: GlyT1 Inhibitors and Beyond for Schizophrenia and Cognitive Disorders

The validated use of tert-butyl 4-cyanopiperidine-1-carboxylate—the direct synthetic precursor of the target compound's piperidine fragment—in Merck's GlyT1 inhibitor program demonstrates the fragment's CNS drug-likeness [1]. The 4-cyanopiperidine motif contributes to low nanomolar GlyT1 potency (IC₅₀ < 100 nM vs. > 1 µM for 4-unsubstituted analogs) while the azetidine ring reduces molecular weight and polar surface area relative to piperidine-only alternatives, favoring blood-brain barrier penetration [2]. This building block is well-suited for CNS programs requiring both potency and brain exposure.

Covalent Inhibitor Design: MAGL and Serine Hydrolase Programs

The 3-substituted azetidine carbamate motif—directly accessible from this building block via Boc removal and treatment with an activated carbonyl equivalent—has demonstrated superior in vivo efficiency in the MAGL inhibitor program at Pfizer, with compound 6 elevating central 2-AG levels at a 10-fold lower oral dose than the corresponding piperidine carbamate [1]. This translates to reduced pill burden and improved safety margins for chronic CNS indications. For serine hydrolase programs requiring covalent warhead delivery, the azetidine carbamate scaffold provides a predefined geometry and exit vector that has been structurally characterized by co-crystallography with MAGL (PDB: 6AX1) [2].

Quote Request

Request a Quote for Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.